Cas no 457960-43-9 (4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide)

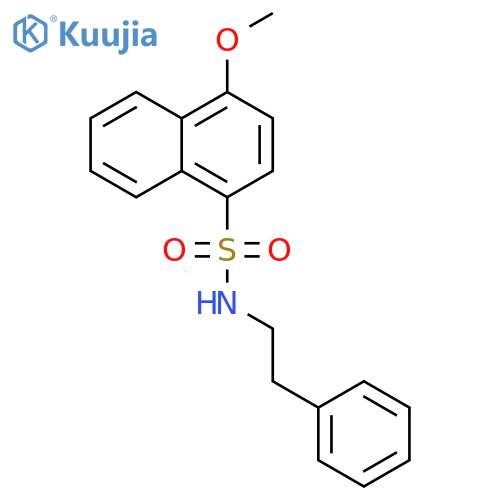

457960-43-9 structure

商品名:4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide

4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide

- 4-methoxy-N-phenethylnaphthalene-1-sulfonamide

- 1-Naphthalenesulfonamide, 4-methoxy-N-(2-phenylethyl)-

- AG-690/15438171

- 457960-43-9

- Oprea1_491105

- SR-01000485434

- SR-01000485434-1

- AKOS000599325

- 4-methoxy-N-(2-phenylethyl)-1-naphthalenesulfonamide

- Z57472859

- EU-0010615

- F1018-1570

- Oprea1_623696

-

- インチ: 1S/C19H19NO3S/c1-23-18-11-12-19(17-10-6-5-9-16(17)18)24(21,22)20-14-13-15-7-3-2-4-8-15/h2-12,20H,13-14H2,1H3

- InChIKey: OHUUSTNABZPUJD-UHFFFAOYSA-N

- ほほえんだ: C1(S(NCCC2=CC=CC=C2)(=O)=O)=C2C(C=CC=C2)=C(OC)C=C1

計算された属性

- せいみつぶんしりょう: 341.10856464g/mol

- どういたいしつりょう: 341.10856464g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 24

- 回転可能化学結合数: 6

- 複雑さ: 481

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.8Ų

- 疎水性パラメータ計算基準値(XlogP): 4.1

じっけんとくせい

- 密度みつど: 1.239±0.06 g/cm3(Predicted)

- ふってん: 537.5±60.0 °C(Predicted)

- 酸性度係数(pKa): 12.12±0.50(Predicted)

4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1018-1570-15mg |

4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide |

457960-43-9 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1018-1570-75mg |

4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide |

457960-43-9 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F1018-1570-20mg |

4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide |

457960-43-9 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1018-1570-20μmol |

4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide |

457960-43-9 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1018-1570-40mg |

4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide |

457960-43-9 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F1018-1570-2μmol |

4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide |

457960-43-9 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1018-1570-30mg |

4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide |

457960-43-9 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F1018-1570-3mg |

4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide |

457960-43-9 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1018-1570-10μmol |

4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide |

457960-43-9 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1018-1570-5mg |

4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide |

457960-43-9 | 90%+ | 5mg |

$69.0 | 2023-05-17 |

4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide 関連文献

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

3. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

4. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

457960-43-9 (4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide) 関連製品

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量